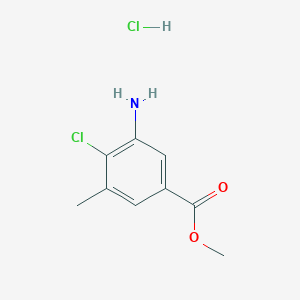

Methyl 3-amino-4-chloro-5-methylbenzoate hydrochloride

Description

Methyl 3-amino-4-chloro-5-methylbenzoate hydrochloride is a substituted benzoate ester hydrochloride with the molecular formula C₉H₁₁Cl₂NO₂ and a molecular weight of 236.10 g/mol (CAS: 1807938-92-6) . The compound features a benzoate backbone substituted with an amino group (-NH₂) at position 3, a chlorine atom at position 4, and a methyl group (-CH₃) at position 3. The hydrochloride salt enhances its solubility in polar solvents and stabilizes the amine moiety, making it suitable for pharmaceutical or synthetic intermediates .

Key structural attributes influencing its reactivity and applications include:

- Electron-withdrawing chlorine: Increases electrophilicity at the aromatic ring.

- Amino group: Participates in hydrogen bonding and serves as a site for further derivatization.

- Methyl ester: Provides hydrolytic stability compared to free carboxylic acids.

Properties

IUPAC Name |

methyl 3-amino-4-chloro-5-methylbenzoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2.ClH/c1-5-3-6(9(12)13-2)4-7(11)8(5)10;/h3-4H,11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAHKJDWOIVHXEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)N)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4-chloro-5-methylbenzoate hydrochloride typically involves the following steps:

Nitration: The starting material, methyl 4-chloro-5-methylbenzoate, undergoes nitration to introduce a nitro group at the 3-position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to optimize efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-chloro-5-methylbenzoate hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The amino and chloro groups can participate in nucleophilic and electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Condensation Reactions: The amino group can react with carbonyl compounds to form imines or amides.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoates, while oxidation can produce benzoic acid derivatives.

Scientific Research Applications

Pharmaceutical Development

Methyl 3-amino-4-chloro-5-methylbenzoate hydrochloride serves as a crucial building block in the synthesis of biologically active compounds. Its derivatives are investigated for potential therapeutic effects, particularly in:

- Anticancer Agents : The compound's structural features allow it to be modified into various derivatives that may exhibit anticancer properties.

- SGLT2 Inhibitors : It has been utilized in the synthesis of compounds that target sodium-glucose cotransporter 2, which are currently under investigation for diabetes therapy .

Organic Synthesis

The compound is used extensively in organic synthesis as an intermediate. Its unique functional groups facilitate the introduction of various substituents, enabling the development of new chemical entities with desired biological activities.

Synthesis Pathways :

The synthesis typically involves multi-step reactions that allow for modifications to enhance solubility and reactivity. For instance, it can be used to create derivatives through esterification and amination reactions .

Biological Research

In biological research, this compound is employed for:

- Drug Design Studies : Its derivatives are explored for their interactions with biological targets, aiding in the design of more effective drugs.

- Mechanistic Studies : Understanding how modifications to this compound affect biological activity provides insights into drug mechanisms.

Case Study 1: Synthesis of Anticancer Agents

Recent studies have focused on synthesizing derivatives of this compound aimed at developing new anticancer agents. Researchers modified the compound to enhance its affinity for cancer cell targets, demonstrating promising results in preclinical trials .

Case Study 2: Development of SGLT2 Inhibitors

Another significant application involved utilizing this compound in the synthesis of SGLT2 inhibitors. These inhibitors are crucial in managing diabetes by preventing glucose reabsorption in kidneys. The compound's derivatives have shown effective inhibition rates in laboratory settings .

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-chloro-5-methylbenzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the chloro and methyl groups can influence the compound’s hydrophobic interactions and overall stability. These interactions can modulate biological pathways and lead to various pharmacological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structurally related compounds differ in substituent positions, functional groups, or backbone modifications, leading to distinct physicochemical and biological properties. Below is a detailed comparison based on literature and patent

Positional Isomers and Derivatives

a) Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride (CAS: 90942-47-5; Similarity: 0.94)

- Structure: Chlorine at position 2, aminomethyl (-CH₂NH₂) at position 5.

- Key differences: The aminomethyl group introduces greater steric bulk and alters hydrogen-bonding capacity compared to the amino group in the target compound.

- Applications : Often used in peptide mimetics due to its flexible side chain.

b) 4-(Aminomethyl)-3-chlorobenzoic acid hydrochloride (CAS: 549531-01-3; Similarity: 0.89)

- Structure: Free carboxylic acid instead of a methyl ester; aminomethyl at position 4, chlorine at position 3.

- Key differences : The carboxylic acid group increases polarity and reduces membrane permeability. This compound is more acidic (pKa ~2–3) compared to the methyl ester (pKa ~8–9).

c) Methyl 4-chloro-3-methylbenzoate (CAS: 91367-05-4; Similarity: 0.85)

- Structure: Lacks the amino group; chlorine at position 4, methyl at position 3.

Functional Group Variants

a) 2-Amino-5-methylphenol hydrochloride (Compound 4a [A])

- Structure: Phenol backbone with amino at position 2 and methyl at position 5.

- Key differences : The hydroxyl group (-OH) at position 4 replaces chlorine, increasing hydrogen-bonding capacity but reducing stability under acidic conditions.

- Synthesis : Prepared via trichloroacetyl chloride-mediated reactions, differing from the target compound’s esterification pathways .

b) Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride (EP 4 374 877 A2)

- Structure: Aliphatic butanoate ester with dimethyl and methylamino substituents.

- Key differences: The aliphatic backbone reduces aromatic conjugation, impacting UV absorption and electronic properties. The methylamino group (-NHCH₃) is less basic than the primary amine in the target compound.

Physicochemical and Reactivity Comparisons

Data Table: Key Properties of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight | Substituent Positions | Solubility (H₂O) | Key Reactivity Features |

|---|---|---|---|---|---|

| Methyl 3-amino-4-chloro-5-methylbenzoate HCl | C₉H₁₁Cl₂NO₂ | 236.10 | 3-NH₂, 4-Cl, 5-CH₃ | High | Electrophilic aromatic substitution |

| Methyl 5-(aminomethyl)-2-chlorobenzoate HCl | C₁₀H₁₂Cl₂NO₂ | 265.12 | 2-Cl, 5-CH₂NH₂ | Moderate | Peptide coupling |

| 4-(Aminomethyl)-3-chlorobenzoic acid HCl | C₈H₈Cl₂NO₂ | 221.06 | 3-Cl, 4-CH₂NH₂ | High | Acid-base reactions |

| Methyl 4-chloro-3-methylbenzoate | C₉H₉ClO₂ | 184.62 | 3-CH₃, 4-Cl | Low | Ester hydrolysis |

Reactivity Insights

- Amino group vs. Aminomethyl: The primary amine in the target compound facilitates Schiff base formation, whereas aminomethyl groups require activation for similar reactions .

- Chlorine position : Chlorine at position 4 (target compound) deactivates the ring more effectively than at position 2, directing electrophiles to position 6 .

- Ester vs. Carboxylic acid : Methyl esters (target compound) resist hydrolysis under physiological pH, unlike carboxylic acids, which are prone to ionization .

Biological Activity

Methyl 3-amino-4-chloro-5-methylbenzoate hydrochloride is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

This compound has the following chemical characteristics:

- Molecular Formula: C₉H₁₁ClN₁O₂

- Molecular Weight: 188.65 g/mol

- CAS Number: 40872-87-5

- Log P (octanol/water partition coefficient): 1.88 to 2.14, indicating moderate lipophilicity .

Biological Activities

The biological activity of this compound can be categorized into several key areas:

2. Anticancer Properties

Several derivatives of benzoate compounds have demonstrated cytotoxic effects against cancer cell lines. For example, methyl 3-amino derivatives showed promising results in inhibiting the growth of MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cell lines . The incorporation of halogen substituents such as chlorine has been associated with enhanced anticancer activity, making this compound a candidate for further investigation in cancer therapeutics.

3. Neuropharmacological Effects

The compound's ability to cross the blood-brain barrier (BBB) suggests potential neuropharmacological applications. It is not a substrate for major cytochrome P450 enzymes, indicating a lower risk of drug-drug interactions . This property is crucial for developing treatments for neurological disorders.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of 3-amino-4-chloro-5-methylbenzoic acid with methylating agents under acidic conditions. The following table summarizes synthetic routes and yields from recent studies:

| Synthesis Method | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Methylation using methyl iodide | 85 | Reflux in DMF | |

| Hydrolysis followed by methylation | 90 | Acidic conditions | |

| Catalyzed reaction with NaOH | 75 | Aqueous conditions |

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various benzoate derivatives on human cancer cell lines, highlighting that modifications at the para-position significantly enhanced activity against MCF-7 cells. This compound was included in this evaluation, showing promising results that warrant further exploration in preclinical models .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective potential of related compounds in models of neurodegeneration. The findings indicated that compounds with similar structures could mitigate oxidative stress and inflammation in neuronal cells, suggesting that this compound may exhibit similar protective effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.